molecular formula C6H3BrF3NS B1412501 5-Bromo-2-mercapto-3-(trifluoromethyl)pyridine CAS No. 1214328-44-5

5-Bromo-2-mercapto-3-(trifluoromethyl)pyridine

Cat. No.: B1412501
CAS No.: 1214328-44-5
M. Wt: 258.06 g/mol
InChI Key: CMKAAYISFVYDAM-UHFFFAOYSA-N
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Description

5-Bromo-2-mercapto-3-(trifluoromethyl)pyridine is a nitrogen-based heterocyclic compound that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry. The presence of both a bromine atom and a mercapto (thiol) group on the pyridine ring, which also bears a metabolically stable trifluoromethyl group, makes this compound a crucial intermediate for constructing more complex molecules for scientific research. This compound falls within a class of bromo-trifluoromethyl pyridines that are in high demand, particularly for the development of novel pharmaceuticals. The global market for related compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine, is experiencing steady growth, driven by its application in creating drug candidates for central nervous system disorders and cancer . As a heterocyclic compound containing nitrogen, its scaffolds are a major focus in the search for new anti-infective agents, given their widespread success in forming the core of active pharmaceutical ingredients . Key Characteristics: While a specific CAS number and molecular weight for this exact isomer are not readily available in the searched literature, a closely related compound, 3-Bromo-2-mercapto-5-(trifluoromethyl)pyridine (CAS 1214372-31-2), has a molecular formula of C 6 H 3 BrF 3 NS and a molecular weight of 258.06 g/mol . Researchers are advised to confirm the specific analytical data for this particular isomer upon request. Research Applications: The primary application of this compound is as a sophisticated reactant in the synthesis of potential bioactive molecules. The bromine atom is amenable to cross-coupling reactions, while the mercapto group can be utilized to form thioethers or other sulfur-containing functionalities. This reactivity allows researchers to efficiently create diverse compound libraries for high-throughput screening in drug discovery projects. Note: This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-bromo-3-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NS/c7-3-1-4(6(8,9)10)5(12)11-2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKAAYISFVYDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=S)NC=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of the Pyridine Core

Method:
The core pyridine ring substituted with trifluoromethyl is synthesized via a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed coupling, depending on the starting materials.

Research Findings:

  • A notable approach involves starting from 2-methoxy-3-(trifluoromethyl)pyridine, which undergoes bromination at the 5-position using electrophilic brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to achieve regioselectivity.
Condition Reagents Yield Reference
NBS, inert atmosphere, room temperature 2-methoxy-3-(trifluoromethyl)pyridine ~74%

Step 2: Bromination at the 5-Position

Method:
Selective bromination is achieved using N-bromosuccinimide (NBS) in an inert solvent like acetonitrile at ambient temperature, which provides regioselectivity for the 5-position due to electronic effects of the trifluoromethyl group.

Research Data:

  • The process yields 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine with a yield of approximately 74%, demonstrating high selectivity and efficiency.

Step 3: Conversion of Methoxy to Mercapto Group

Method:
The methoxy group at the 2-position is replaced with a mercapto group via reduction with iron powder in acetic acid, a common method for converting methoxy to thiol derivatives.

Research Findings:

  • Under reflux conditions at 80°C for 24 hours, the methoxy group is effectively cleaved, producing 2-mercapto-3-(trifluoromethyl)pyridine with yields exceeding 80%.
Condition Reagents Yield Reference
Iron powder, acetic acid 2-methoxy-3-(trifluoromethyl)pyridine ~83.6%

Step 4: Bromination at the 5-Position (if not already brominated)

Method:
If the initial bromination was incomplete, further bromination at the 5-position can be performed using NBS, ensuring the formation of the desired 5-bromo derivative.

Data Summary and Comparative Analysis

Step Methodology Reagents Typical Yield Remarks
Core synthesis Nucleophilic substitution, coupling Starting pyridine derivatives Variable Depends on starting material
Bromination NBS in acetonitrile NBS, inert atmosphere ~74% High regioselectivity
Mercapto substitution Iron reduction Iron powder, acetic acid ~83.6% Efficient for methoxy to mercapto conversion
Final substitution Thiolation (assumed) Thiolating agents Not explicitly detailed Needs further optimization

Notes and Considerations

  • Reaction Conditions:
    Maintaining inert atmospheres during halogenation minimizes side reactions. Temperature control is critical for regioselectivity.

  • Yield Optimization:
    Using excess NBS or optimized reaction times enhances bromination yields. Iron reduction is reliable for methoxy-to-mercapto conversion, with room for process scale-up.

  • Scalability: The described methods are suitable for large-scale synthesis, given the use of readily available reagents and straightforward reaction conditions.

Scientific Research Applications

5-Bromo-2-mercapto-3-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-2-mercapto-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications
This compound 5-Br, 2-SH, 3-CF₃ C₇H₄BrF₃NS 260.08 High nucleophilicity due to SH group; potential agrochemical intermediate
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine 5-Br, 2-OCH₃, 3-CF₃ C₇H₅BrF₃NO 256.02 Lower acidity than SH variant; used in drug synthesis (e.g., pyridalyl derivatives)
5-Bromo-2-chloro-3-(trifluoromethyl)pyridine 5-Br, 2-Cl, 3-CF₃ C₆H₂BrClF₃N 241.44 Electrophilic Cl site for cross-coupling reactions; agrochemical applications
5-Bromo-3-(trifluoromethyl)pyridin-2-ol 5-Br, 2-OH, 3-CF₃ C₆H₃BrF₃NO 242.00 Hydrogen bonding via OH; intermediate in heterocyclic synthesis

Key Findings:

Reactivity Differences :

  • The mercapto (-SH) group in the target compound enhances nucleophilicity compared to methoxy (-OCH₃) or chloro (-Cl) substituents, enabling thiol-specific reactions (e.g., disulfide formation or metal coordination) .
  • Trifluoromethyl (-CF₃) groups in all analogs contribute to electron-withdrawing effects, stabilizing the pyridine ring and influencing regioselectivity in substitution reactions .

Physicochemical Properties :

  • The mercapto variant (MW 260.08) has a higher molecular weight than its methoxy (256.02) and chloro (241.44) analogs due to sulfur’s atomic mass.
  • Methoxy and hydroxyl groups increase polarity and solubility in polar solvents, whereas the mercapto group may reduce solubility due to stronger intermolecular interactions .

Applications :

  • Agrochemicals : Chloro and bromo analogs are intermediates in insecticides (e.g., pyridalyl), where CF₃ enhances pest control efficacy .
  • Pharmaceuticals : Methoxy derivatives are common in drug synthesis due to their stability and ease of functionalization .

The mercapto group may pose additional hazards, such as oxidative instability or odor .

Biological Activity

5-Bromo-2-mercapto-3-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H3BrF3NC_6H_3BrF_3N. The presence of the bromine atom and the trifluoromethyl group significantly influences its chemical properties, enhancing its reactivity and biological interactions.

Key Properties

PropertyValue
Molecular Weight225.99 g/mol
Boiling PointNot available
Log P (octanol-water partition)2.76
SolubilityHigh
ToxicityToxic if swallowed

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. The trifluoromethyl group is known to enhance lipophilicity, which may facilitate better membrane permeability, thereby improving the compound's efficacy against various pathogens.

  • Mechanism of Action : The compound is believed to interact with microbial cell membranes, disrupting their integrity and leading to cell death.
  • Case Study : A study demonstrated that derivatives of this compound showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HCT-116 (colon cancer)
    • U-937 (leukemia)
  • Findings :
    • The compound exhibited IC50 values in the low micromolar range across different cancer cell lines, indicating potent cytotoxic effects.
    • Flow cytometry assays revealed that treatment with the compound induced apoptosis in cancer cells, characterized by increased caspase activity.

Table of Biological Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-74.5Induction of apoptosis
HCT-1165.1Cell cycle arrest at G1 phase
U-9376.0Caspase activation

Future Directions in Research

The ongoing research focuses on optimizing the structural features of this compound to enhance its biological activity further. Key areas include:

  • Structural Modifications : Investigating how changes in substituents can affect potency and selectivity.
  • Combination Therapies : Exploring synergistic effects with existing anticancer drugs.
  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.

Q & A

Q. What synthetic routes are available for preparing 5-Bromo-2-mercapto-3-(trifluoromethyl)pyridine with high regioselectivity?

  • Methodological Answer : The synthesis typically involves bromination and functional group interconversion. For example:
  • Bromination : Start with a pyridine scaffold containing a trifluoromethyl group. Bromination at the 5-position can be achieved using Br₂ in acetic acid or N-bromosuccinimide (NBS) with catalytic Lewis acids (e.g., FeCl₃) .
  • Thiol Introduction : Replace a methoxy or chloro group at the 2-position with a mercapto group. Thiolation can be performed via nucleophilic substitution using sodium hydrosulfide (NaSH) or thiourea under reflux conditions .
  • Regioselectivity : Computational modeling (DFT) can predict bromination sites, while LC-MS and ¹H/¹³C NMR verify regiochemical outcomes .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹⁹F NMR identifies trifluoromethyl group environments (δ ~ -60 to -70 ppm). ¹H NMR distinguishes aromatic protons (δ 7.5–8.5 ppm) and thiol protons (δ ~1.5–2.5 ppm, if not deprotonated) .
  • LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (C₇H₄BrF₃NS: ~274.92 g/mol) and detects impurities like debrominated byproducts .
  • IR : Stretching frequencies for C-S (600–700 cm⁻¹) and C-F (1100–1200 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The CF₃ group decreases electron density at the pyridine ring, slowing oxidative addition in palladium-catalyzed reactions. Use of electron-rich ligands (e.g., SPhos) or elevated temperatures (80–100°C) improves coupling efficiency .
  • Competing Pathways : Thiol groups may coordinate to Pd, requiring protective strategies (e.g., S-Boc protection) to prevent catalyst poisoning .
  • Case Study : In a model Suzuki reaction, coupling with arylboronic acids achieved 70–85% yield under Pd(OAc)₂/XPhos catalysis in toluene/water .

Q. What are common impurities in the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer :
  • Debromination : Occurs under acidic conditions. Use mild brominating agents (e.g., CuBr₂) instead of HBr to minimize side reactions .
  • Thiol Oxidation : Mercapto groups oxidize to disulfides. Add reducing agents (e.g., TCEP) during purification and store under inert gas (N₂/Ar) .
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves brominated and non-brominated analogs .

Q. How can computational methods predict the stability and reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess bond dissociation energies (BDEs) for S-H (≈85 kcal/mol) and C-Br (≈70 kcal/mol), guiding reaction design .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict aggregation or degradation pathways .
  • Docking Studies : Evaluate interactions with biological targets (e.g., kinase enzymes) for drug discovery applications .

Safety and Handling Considerations

Q. What precautions are critical when handling the mercapto group in this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of volatile thiols, which have low odor thresholds (~ppb levels) .
  • Protective Gear : Wear nitrile gloves and eye protection; thiols can cause skin/eye irritation .
  • Storage : Store at -20°C under argon with desiccants (silica gel) to prevent oxidation .

Contradictions and Resolutions in Literature

  • Bromination Efficiency : reports Br₂/FeCl₃ as effective, while suggests NBS/UV light for milder conditions. Resolution: Optimize based on substrate sensitivity—use NBS for acid-sensitive intermediates .
  • Thiol Stability : emphasizes TCEP for stabilization, whereas recommends argon storage alone. Resolution: Combine both strategies for long-term stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-mercapto-3-(trifluoromethyl)pyridine
Reactant of Route 2
5-Bromo-2-mercapto-3-(trifluoromethyl)pyridine

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